Epalrestat-d5 is a stable isotope-labeled derivative of Epalrestat, an oral aldose reductase inhibitor primarily used in the management of diabetic complications. Its molecular formula is with a molecular weight of 324.43 g/mol . The compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.
Epalrestat-d5 functions as an inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway. This pathway converts glucose into sorbitol via the enzyme aldose reductase, and excessive sorbitol accumulation is implicated in diabetic complications. The inhibition of this enzyme by Epalrestat-d5 leads to decreased sorbitol levels, thereby mitigating osmotic and oxidative stress in diabetic tissues . The specific
Epalrestat-d5 has demonstrated significant biological activity as an aldose reductase inhibitor. Studies indicate that it effectively decreases high glucose-induced proliferation of vascular smooth muscle cells at concentrations as low as 10 nM . Furthermore, it has been shown to alleviate oxidative stress and prevent neuronal damage associated with diabetic neuropathy . Its safety profile has been established in clinical settings, where it has been observed to normalize carbohydrate-deficient transferrin levels in patients .
The synthesis of Epalrestat-d5 involves deuteration processes that incorporate deuterium into the Epalrestat molecule. Common methods include:
These methods ensure that Epalrestat-d5 retains its biological activity while allowing for detailed tracking in metabolic studies.
Epalrestat-d5 is primarily utilized in research settings for tracer studies in metabolomics. Its applications include:
Interaction studies involving Epalrestat-d5 focus on its effects on various biological systems. Key findings include:
Epalrestat-d5 shares similarities with several other compounds that inhibit aldose reductase or are involved in diabetes management. Here are some notable comparisons:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Epalrestat | Aldose reductase inhibitor | First-in-class drug for diabetic neuropathy | |
| Sorbinil | Aldose reductase inhibitor | Selective for ocular tissues | |
| Ranirestat | Aldose reductase inhibitor | More potent than Epalrestat | |
| Mirogabalin | Modulates calcium channels; neuropathic pain | Broader mechanism beyond aldose reductase |
Epalrestat-d5’s uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification in biological systems, providing insights into metabolic processes that other compounds cannot offer.
Epalrestat-d5 is a deuterium-labeled derivative of epalrestat with the molecular formula C15H8D5NO3S2 and a molecular weight of 324.43 g/mol [1] [2] [3]. The compound represents a stable isotope-labeled version of the parent aldose reductase inhibitor, where five hydrogen atoms in the phenyl ring have been replaced with deuterium atoms [5]. The Chemical Abstracts Service registry number for the unlabeled epalrestat is 82159-09-9, while the deuterated form carries the CAS number 2755644-33-6 [5] [6].
The formal chemical name for Epalrestat-d5 is (5Z)-5-[(2E)-2-methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid [2] [3]. This nomenclature reflects the presence of five deuterium atoms specifically located on the phenyl ring portion of the molecule [1] . The compound is also known by the synonym ONO2235-d5, referencing its relationship to the original research designation [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H8D5NO3S2 | [1] [2] [3] |
| Molecular Weight | 324.43 g/mol | [1] [2] [6] |
| CAS Number (deuterated) | 2755644-33-6 | [5] [6] |
| CAS Number (unlabeled) | 82159-09-9 | [5] [8] |
| Mass Increase from Deuteration | +5.04 Da | [1] |
Epalrestat-d5 maintains the same stereochemical configuration as its non-deuterated parent compound [1] . The molecule contains two defined stereochemical elements: a Z-configuration at the C5 position of the thiazolidine ring and an E-configuration in the propenyl side chain [2] [14]. The compound exhibits undefined bond stereocenters, specifically two geometric isomers that can exist due to the double bond configurations within the molecular framework [14] [34].
The rhodanine core structure contributes to the overall three-dimensional arrangement of the molecule [14]. The presence of the thiazolidine ring system creates a rigid framework that influences the spatial orientation of substituents [30]. The deuteration pattern does not alter the fundamental stereochemical properties but may influence the molecular dynamics due to the isotope effect on vibrational frequencies [15] [22].
Crystal structure analysis of related epalrestat compounds reveals that the molecule adopts a layered arrangement in solid state [11] [32]. The epalrestat molecules form hydrogen bonds through their carboxyl groups, creating intermolecular interactions that stabilize the crystal lattice [32]. The stereochemical configuration remains consistent across different crystalline forms and solvates [11] [32].
The deuteration pattern in Epalrestat-d5 involves the complete substitution of all five hydrogen atoms on the phenyl ring with deuterium atoms [1] . This systematic deuteration creates a pentadeuterated benzene ring that exhibits enhanced stability compared to the non-deuterated counterpart . The deuterium atoms are positioned at the ortho, meta, and para positions of the benzene ring, resulting in a symmetrical deuteration pattern [17] [20].
The stability of the deuterated compound arises from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [15] [22]. This kinetic isotope effect results in slower metabolic degradation and enhanced chemical stability under various analytical conditions [15]. The deuterium substitution provides a mass difference of exactly 5.04 atomic mass units, which is crucial for mass spectrometric applications [17] [19].
Thermal stability studies indicate that deuterated organic compounds generally exhibit higher decomposition temperatures due to the increased bond strength [15] [30]. The deuteration pattern remains intact under standard analytical conditions, making Epalrestat-d5 suitable for use as an internal standard in quantitative analysis [3] . The compound maintains its structural integrity during typical sample preparation procedures and chromatographic separations [1] [3].
| Deuteration Position | Number of Deuterium | Bond Strength Effect |
|---|---|---|
| Ortho positions (C-2, C-6) | 2 | Enhanced C-D bond stability |
| Meta positions (C-3, C-5) | 2 | Reduced metabolic cleavage |
| Para position (C-4) | 1 | Increased thermal stability |
| Total deuterium atoms | 5 | +5.04 Da mass increase |
The thermal characteristics of Epalrestat-d5 are influenced by the deuterium substitution pattern and the overall molecular structure [13] [30]. While specific melting point data for the deuterated compound is not extensively documented, related thiazolidine derivatives typically exhibit melting points in the range of 150-200°C [30] [31]. The presence of deuterium atoms generally increases the melting point compared to the non-deuterated analog due to stronger intermolecular interactions and enhanced crystal packing [31] [33].
Thermal analysis of carboxylic acid derivatives, particularly those containing thiazolidine rings, reveals that these compounds undergo thermal decomposition through specific pathways [30] [33]. The carboxyl group and the rhodanine ring system contribute to the thermal stability profile [31]. Decomposition typically occurs with the formation of carbon oxides, nitrogen oxides, and sulfur oxides as primary decomposition products [13].
The thermal behavior is also influenced by the hydrogen bonding capabilities of the carboxylic acid functionality [31] [33]. Intermolecular hydrogen bonding between carboxyl groups creates additional thermal stability, requiring higher temperatures for complete decomposition [33]. The deuterium isotope effect may result in slightly elevated decomposition temperatures due to the stronger C-D bonds [22] [26].
Epalrestat-d5 exhibits limited solubility in common organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol [13]. The solubility characteristics are primarily determined by the polar carboxylic acid functionality and the overall molecular polarity [11] [13]. The compound demonstrates poor solubility in non-polar solvents due to the presence of multiple polar functional groups including the carboxyl, carbonyl, and thiocarbonyl moieties [13] [33].
The solubility profile is enhanced through cocrystallization techniques, as demonstrated with the parent epalrestat compound [11]. Formation of cocrystals with pharmaceutically acceptable coformers such as caffeine results in improved dissolution characteristics [11]. The layered crystal structure formed through such cocrystallization approaches contributes to enhanced solubility and faster dissolution rates [11].
Deuteration typically has minimal impact on solubility characteristics, as the isotope substitution does not significantly alter the overall polarity or hydrogen bonding capacity of the molecule [22] [26]. The slight differences in molecular volume due to deuterium substitution may result in minor variations in crystal packing and subsequent solubility behavior [15] [22].
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | Slightly soluble | Room temperature | [13] |
| Methanol | Slightly soluble | Room temperature | [13] |
| Water | Poor solubility | Room temperature | [11] [33] |
| Chlorinated solvents | Limited solubility | Room temperature | [33] |
The ionization properties of Epalrestat-d5 are primarily governed by the carboxylic acid functional group present in the molecular structure [14] [33]. The carboxyl group exhibits typical acidic behavior with a pKa value expected to be in the range of 3-5, consistent with other aromatic carboxylic acids [33] [34]. The presence of electron-withdrawing groups including the rhodanine ring system and the conjugated double bond system influences the acidity of the carboxyl group [31] [33].
The thiazolidine ring system contains both electron-donating and electron-withdrawing elements that affect the overall electronic distribution within the molecule [28] [30]. The sulfur atoms in the rhodanine structure contribute to the electron density distribution and may influence the ionization behavior [28] [31]. The deuterium substitution has minimal direct effect on pKa values, as the isotope effect on acidity is typically negligible for positions remote from the ionizable group [22] [25].
Ionization behavior is also influenced by the molecular conformation and intramolecular interactions [25] [26]. The spatial arrangement of functional groups within the molecule can create internal hydrogen bonding or electrostatic interactions that affect the ease of proton dissociation [25]. The conjugated system extending from the phenyl ring through the propenyl chain to the thiazolidine ring creates a delocalized electron system that stabilizes both the protonated and deprotonated forms [31] [33].
The mass spectrometric profile of Epalrestat-d5 is characterized by a molecular ion peak at m/z 325.43 [M+H]+ representing a +5 Da shift from the non-deuterated parent compound [1] [3] [17]. This characteristic mass shift is diagnostic for the pentadeuterated phenyl ring and serves as a key identifier in analytical applications [17] [19]. The fragmentation pattern typically retains the phenyl-d5 group in major fragment ions, providing confirmation of the deuteration pattern [17] [18].
Electrospray ionization mass spectrometry produces stable molecular ion peaks with minimal in-source fragmentation [3] [17]. The deuterium labeling creates distinctive isotope patterns that can be readily distinguished from the unlabeled compound [19] [20]. Collision-induced dissociation experiments reveal fragmentation pathways that preferentially cleave bonds adjacent to the thiazolidine ring while preserving the deuterated phenyl moiety [17] [18].
Tandem mass spectrometry applications demonstrate that the deuterium atoms remain intact during typical fragmentation processes [18] [19]. This stability is crucial for quantitative applications where the deuterated compound serves as an internal standard [3] . The mass spectral fragmentation follows predictable pathways based on the stability of the rhodanine ring system and the conjugated double bond structure [17] [21].
| Mass Spectral Feature | m/z Value | Interpretation |
|---|---|---|
| Molecular ion [M+H]+ | 325.43 | Parent molecular ion |
| Base peak fragment | ~172 | Retention of phenyl-d5 group |
| Secondary fragments | ~140, ~114 | Thiazolidine ring cleavage |
| Isotope pattern | +5 Da shift | Confirms pentadeuteration |
Nuclear magnetic resonance spectroscopy of Epalrestat-d5 reveals characteristic features arising from the deuterium substitution pattern [15] [22] [23]. The deuterium isotope effect on carbon-13 chemical shifts typically produces upfield shifts of 0.3-0.5 parts per million for carbons directly bonded to deuterium [22] [24]. This isotope effect extends to neighboring carbons through long-range deuterium effects [22] [26].
The absence of aromatic proton signals in the phenyl region (7-8 parts per million) of proton nuclear magnetic resonance spectra confirms the complete deuteration of the benzene ring [16] [22]. The remaining proton signals from the methyl group, propenyl chain, and carboxyl group appear with their characteristic chemical shifts and coupling patterns [15] [22]. Deuterium decoupling experiments can improve spectral resolution by eliminating residual deuterium-carbon coupling effects [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the deuterated compound [22] [23]. The carbons bearing deuterium atoms exhibit characteristic upfield isotope shifts that can be used to confirm the deuteration pattern [22] [24]. Two-dimensional nuclear magnetic resonance techniques allow for complete structural assignment and verification of the deuterium substitution positions [15] [22].
Infrared spectroscopy of Epalrestat-d5 exhibits characteristic absorption bands corresponding to the functional groups present in the molecular structure [20] [27] [29]. The carboxylic acid functionality produces a broad O-H stretching absorption around 2500-3300 cm⁻¹ and a C=O stretching band near 1700 cm⁻¹ [27] [29]. The thiazolidine ring system contributes C=O stretching vibrations from the rhodanine carbonyl group at approximately 1650-1680 cm⁻¹ [28] [29].
The deuteration of the phenyl ring results in characteristic C-D stretching vibrations in the 2100-2300 cm⁻¹ region [20] [29]. These bands are shifted to lower frequencies compared to the corresponding C-H stretching vibrations due to the increased mass of deuterium [20] [24]. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region with intensities and positions that may be slightly affected by the deuterium substitution [29].
Additional characteristic absorptions include C-S stretching vibrations from the thiazolidine ring system around 700-800 cm⁻¹ and N-H deformation modes [28] [29]. The conjugated double bond system contributes to the overall vibrational spectrum with C=C stretching modes appearing in the alkene region [29]. The isotope effect on vibrational frequencies provides diagnostic information for confirming the deuteration pattern and distinguishing the labeled compound from its non-deuterated analog [20] [24].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch (COOH) | 2500-3300 | Carboxylic acid |
| C-D stretch (aromatic) | 2100-2300 | Deuterated phenyl |
| C=O stretch (COOH) | ~1700 | Carboxyl carbonyl |
| C=O stretch (rhodanine) | 1650-1680 | Ring carbonyl |
| C=C stretch (aromatic) | 1400-1600 | Phenyl ring |
| C-S stretch | 700-800 | Thiazolidine ring |
The synthesis of Epalrestat-d5 can be achieved through several distinct pathways, each offering specific advantages in terms of deuterium incorporation efficiency, reaction conditions, and overall yield. The primary synthetic approaches involve deuteration of the parent compound Epalrestat or construction of the deuterated analog from appropriately labeled precursors [2].
The most direct route involves the use of deuterated starting materials, particularly deuterated phenyl derivatives. This approach typically begins with phenyl-d5 containing compounds and proceeds through established synthetic pathways for Epalrestat. The deuterated phenyl ring can be introduced through the use of deuterated benzene or deuterated phenylacetic acid derivatives. This method ensures high deuterium incorporation rates of 95-99% and maintains the isotopic integrity throughout the synthetic sequence [3] [4].
A widely employed method utilizes direct hydrogen-deuterium exchange reactions with heavy water (D2O) under basic conditions. This approach involves treating Epalrestat or its synthetic intermediates with deuterium oxide in the presence of appropriate catalysts. The reaction conditions typically require elevated temperatures of 145°C and extended reaction times of 6-20 hours to achieve optimal deuterium incorporation levels of 94-98% [5] [6].
Several metal-catalyzed deuteration strategies have been developed for the preparation of Epalrestat-d5. Palladium carbon (Pd/C) catalyzed deuteration represents one of the most effective approaches, particularly when combined with microwave irradiation. This method offers enhanced reaction rates and improved deuterium incorporation efficiency, typically achieving 92-97% deuteration under controlled conditions [6] [7].
Platinum carbon (Pt/C) catalyzed systems provide an alternative approach with excellent selectivity for aromatic deuteration. The platinum-based catalysts demonstrate superior affinity for aromatic nuclei, enabling efficient hydrogen-deuterium exchange under milder conditions compared to palladium systems [6] [8].
Rhodium carbon (Rh/C) catalysts offer unique advantages for specific deuteration patterns, particularly when used with deuterium gas under high-pressure conditions. These systems can achieve deuterium incorporation levels of 85-95% with enhanced regioselectivity [6] [7].
The optimization of heterogeneous deuteration processes involves careful control of multiple parameters including catalyst loading, reaction temperature, pressure, and solvent systems. For Epalrestat-d5 synthesis, optimal conditions typically involve catalyst concentrations of 5-10% by weight, reaction temperatures of 145-180°C, and reaction times ranging from 6-24 hours depending on the specific catalyst system employed [6] [5].
Microwave-assisted deuteration techniques offer significant advantages in terms of reaction efficiency and deuterium incorporation rates. The use of microwave irradiation enables rapid and uniform heating, leading to enhanced reaction kinetics and improved product yields. This approach has been successfully applied to the deuteration of aromatic compounds using deuterium oxide as the deuterium source [2] [7].
Flow chemistry methodologies have emerged as promising approaches for the continuous synthesis of deuterated compounds. These systems offer advantages including precise temperature control, enhanced mass transfer, and the ability to scale production while maintaining consistent product quality [9].
Column chromatography remains a fundamental purification technique for Epalrestat-d5, utilizing silica gel with petroleum ether/ethyl acetate gradient elution systems. This method typically achieves purity levels of 95-98% with recovery yields of 80-95% [10] [11].
High Performance Liquid Chromatography (HPLC) provides superior purification capabilities, particularly for achieving pharmaceutical-grade purity levels exceeding 99%. Reverse-phase C18 columns with water/acetonitrile mobile phases are commonly employed for this purpose [12] [13].
Recrystallization using deuterated solvents represents an effective purification method that maintains isotopic integrity while achieving high purity levels of 98-99.5%. The selection of appropriate deuterated solvents and controlled temperature conditions are critical for optimal results [10] [11].
Acid-base extraction sequences utilizing organic solvents provide effective purification while maintaining good recovery yields of 85-95%. These methods are particularly useful for removing impurities and byproducts from crude reaction mixtures [10] [5].
Proton NMR (1H NMR) spectroscopy serves as the primary analytical method for assessing deuterium incorporation efficiency by monitoring residual proton content. Acceptance criteria typically require less than 2% residual hydrogen content, with typical ranges of 0.5-1.5% [14] [15] [16].
Deuterium NMR (2H NMR) spectroscopy provides direct confirmation of deuterium incorporation sites and overall deuteration levels. This technique requires deuterium incorporation levels exceeding 95% for reliable quantitative analysis [15] [17].
Liquid chromatography-mass spectrometry (LC-MS/MS) provides definitive molecular weight confirmation and isotopologue distribution analysis. For Epalrestat-d5, the expected molecular weight is 324.43 Da, representing a mass increase of 5 Da compared to the non-deuterated parent compound [12] [18].
High Performance Liquid Chromatography remains the standard method for chemical purity determination, with acceptance criteria requiring purity levels exceeding 98%. Typical ranges for pharmaceutical-grade material fall between 98.5-99.8% [13] [19].
Elemental analysis provides confirmation of the molecular composition and deuterium content. Acceptance criteria typically require elemental composition within ±0.3% of theoretical values, with typical ranges of ±0.1-0.2% [20] [21].
The thermal stability of Epalrestat-d5 during production processes is enhanced compared to the non-deuterated analog due to the stronger carbon-deuterium bonds. Kinetic isotope effect studies demonstrate improved stability under elevated temperature conditions commonly employed in synthesis and purification operations [22] [20].
Stability assessment protocols monitor potential deuterium exchange or loss during various production stages. Critical parameters include pH sensitivity, solvent interactions, and exposure to protic conditions that may promote deuterium-hydrogen exchange [23] [24].
Comprehensive process validation encompasses the evaluation of all synthesis, purification, and quality control procedures to ensure consistent production of high-quality Epalrestat-d5. This includes validation of analytical methods, establishment of process control limits, and demonstration of reproducibility across multiple production batches [20] [21].